2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide
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Overview
Description
2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
One study showed that a similar compound could dramatically reduce cellular atp and remarkably improve energy metabolism in mouse astrocytes .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
Indole derivatives have been found to inhibit the activity of various enzymes and proteins through hydrogen bonding interactions .
Preparation Methods
The synthesis of 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide typically involves the construction of the indole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted phenylhydrazine with a cyclopropyl ketone can lead to the formation of the indole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide has been explored for various scientific research applications:
Comparison with Similar Compounds
2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxamide derivatives: Studied for their antimicrobial activities.
Properties
IUPAC Name |
2-cyclopropyl-5-phenyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18(21)15-9-13(11-4-2-1-3-5-11)8-14-10-16(12-6-7-12)20-17(14)15/h1-5,8-10,12,20H,6-7H2,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCOMPLMHUJDIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CC(=C3N2)C(=O)N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677820 |
Source
|
Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-88-9 |
Source
|
Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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